molecular formula C15H17NO B1526491 4-[1-(Benzyloxy)ethyl]aniline CAS No. 1305772-89-7

4-[1-(Benzyloxy)ethyl]aniline

Cat. No.: B1526491
CAS No.: 1305772-89-7
M. Wt: 227.3 g/mol
InChI Key: OCIOWKYOSVAVBC-UHFFFAOYSA-N
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Description

4-[1-(Benzyloxy)ethyl]aniline is an aromatic amine derivative featuring a benzyloxyethyl substituent at the para position of the aniline ring. Its molecular formula is C₁₅H₁₇NO, with an average molecular weight of 227.30 g/mol (inferred from analogues in and ).

Properties

IUPAC Name

4-(1-phenylmethoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIOWKYOSVAVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Benzyloxy)ethyl]aniline typically starts with the reaction between aniline and 4-(chloromethyl)benzyl alcohol. The reaction is facilitated by the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. Industrial Production Methods: On an industrial scale, the production involves similar steps but optimized for higher yields and purity. This usually involves the use of automated reactors and precise temperature control to ensure consistent results.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, 4-[1-(Benzyloxy)ethyl]aniline is crucial for constructing more complex molecules. Biology: Researchers use this compound to study enzyme-substrate interactions, particularly those involving amine oxidases. MedicineIndustry: Utilized in the production of dyes, polymers, and agrochemicals, showcasing its versatility in industrial applications.

Mechanism of Action

The mechanism by which 4-[1-(Benzyloxy)ethyl]aniline exerts its effects often involves its aniline group. This group can act as a nucleophile, participating in various chemical reactions. The benzyloxy group can influence the compound's lipophilicity and reactivity, allowing for diverse applications in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of 4-[1-(Benzyloxy)ethyl]aniline with related aniline derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Applications/Synthesis Insights Reference ID
This compound C₁₅H₁₇NO 227.30 Benzyloxyethyl group at para position Potential intermediate in drug synthesis
4-[(1-Methylcyclohexyl)methoxy]aniline C₁₄H₂₁NO 219.33 Cyclohexylmethyl ether group Not specified; structural analogue
N-Benzyl-4-ethoxyaniline C₁₅H₁₇NO 227.30 Ethoxy and benzyl groups Unknown; safety data highlights toxicity
4-(1,3-Benzothiazol-2-ylmethyl)aniline C₁₄H₁₂N₂S 240.33 Benzothiazole-methyl group Industrial/chemical research
4-(3-Morpholinopropoxy)aniline C₁₃H₂₀N₂O₂ 236.31 Morpholine-propoxy chain Pharmaceutical intermediate

Physicochemical Properties

  • Lipophilicity : The benzyloxyethyl group in this compound likely increases logP compared to simpler analogues like 4-methoxyaniline (p-anisidine, ), enhancing membrane permeability but complicating aqueous solubility.

Biological Activity

4-[1-(Benzyloxy)ethyl]aniline is an organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals and other complex molecules. Its biological activity has garnered attention, particularly in the context of antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-cyanophenol with benzyl bromides in the presence of potassium carbonate, followed by reduction using lithium aluminum hydride. This method yields high purity and good yields, making it suitable for further biological evaluations .

Antimicrobial Properties

Recent studies have evaluated the antimycobacterial activity of compounds related to this compound. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against Mycobacterium tuberculosis (Mtb). Two compounds demonstrated minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis drug. These findings suggest that derivatives of this compound may be promising candidates for tuberculosis treatment .

Cytotoxicity and Selectivity

In vitro studies assessing the cytotoxicity of related compounds on Vero and HepG2 cell lines showed that these compounds exhibited selective toxicity towards Mtb without significantly affecting mammalian cell viability. This selectivity is crucial for developing effective antimycobacterial agents .

CompoundMIC (µg/mL)Selectivity Index
Compound A0.5>100
Compound B1.0>50

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzyloxy derivatives for their activity against protozoan parasites like Toxoplasma gondii and Plasmodium falciparum. The structure-activity relationship (SAR) indicated that modifications in the benzyloxy group significantly influenced biological activity. Compounds with higher lipophilicity displayed enhanced efficacy against these pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Key factors influencing activity include:

  • Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.
  • Functional Groups : Substituents on the aromatic ring can dramatically alter potency and selectivity towards target organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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